molecular formula C14H7ClFNO2 B6405388 2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid CAS No. 1261948-24-6

2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid

Cat. No.: B6405388
CAS No.: 1261948-24-6
M. Wt: 275.66 g/mol
InChI Key: IQIPIDVEGPDXGZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid is an organic compound characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and halogenation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents used.

    Reduction: Reduction reactions can modify the cyano group to amines or other derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or as a chemical reagent. The presence of the chloro, cyano, and fluoro groups influences its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(4-Chloro-3-cyanophenyl)acetic acid
  • 4-Chloro-3-cyanophenylboronic acid
  • 2-(4-Chloro-3-cyanophenyl)sulfonylamino]pentanoic acid

Uniqueness: 2-(4-Chloro-3-cyanophenyl)-6-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-11-5-4-8(6-9(11)7-17)10-2-1-3-12(16)13(10)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPIDVEGPDXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690774
Record name 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-24-6
Record name 4'-Chloro-3'-cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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